rac Déhydro-O-déméthyl Venlafaxine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

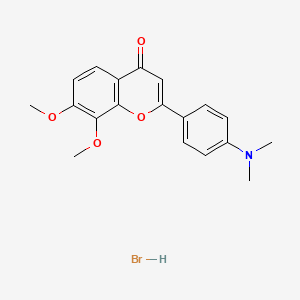

“rac Dehydro-O-desmethyl Venlafaxine-d6” is a labelled version of rac Dehydro-O-desmethyl Venlafaxine, an impurity of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant . It affects serotonergic transmission, noradrenergic systems, and dopaminergic neurotransmission depending on the dosage . Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .

Molecular Structure Analysis

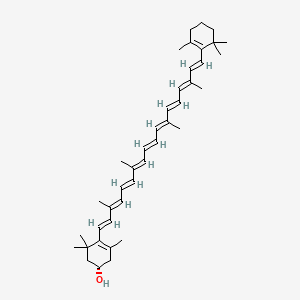

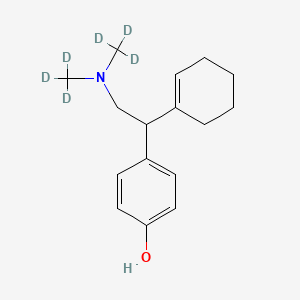

The molecular formula of “rac Dehydro-O-desmethyl Venlafaxine-d6” is C16H17D6NO . The InChI is InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 .Physical And Chemical Properties Analysis

The molecular weight of “rac Dehydro-O-desmethyl Venlafaxine-d6” is 251.40 . It appears as a white solid .Applications De Recherche Scientifique

Études pharmacocinétiques précliniques

rac Déhydro-O-déméthyl Venlafaxine-d6: est utilisé dans les études pharmacocinétiques (PK) précliniques pour comprendre le comportement des médicaments dans les modèles animaux avant qu'ils ne soient testés chez l'homme . Ces études fournissent des informations sur les taux d'absorption des médicaments, la distribution, le métabolisme et les mécanismes d'élimination. Le marquage au deutérium du composé permet un suivi précis et une quantification dans les échantillons biologiques à l'aide de la spectrométrie de masse.

Efficacité des médicaments antidépresseurs

En tant que principal métabolite actif de la venlafaxine, This compound joue un rôle crucial dans la recherche axée sur le traitement des troubles dépressifs . Il aide à évaluer l'efficacité des inhibiteurs de la recapture de la sérotonine-norépinéphrine (IRSN) et leur impact sur différents types de dépression.

Optimisation du processus de synthèse

La recherche sur l'optimisation du processus de synthèse de This compound contribue au développement de méthodes de production plus efficaces et respectueuses de l'environnement . Cela comprend l'amélioration du rendement et de la pureté du produit final, ce qui est essentiel pour garantir la sécurité et l'efficacité des médicaments.

Amélioration des normes de qualité

This compound: est également essentiel pour faire progresser l'amélioration des normes de qualité des produits pharmaceutiques . En établissant des normes résiduelles élevées pour les impuretés génotoxiques (IG), les chercheurs peuvent améliorer la sécurité des médicaments et minimiser les risques potentiels pour les patients.

Formes posologiques orales à libération prolongée

Ce composé est essentiel pour tester les formes posologiques orales à libération prolongée (ER), telles que les comprimés et les capsules . Il aide à l'évaluation préclinique des profils de libération des médicaments, ce qui est essentiel pour adapter les formes posologiques afin d'obtenir les résultats cliniques souhaités.

Applications en chimie verte

La recherche impliquant This compound s'étend également aux applications en chimie verte . Il soutient la découverte de nouvelles stratégies de synthèse qui privilégient l'économie atomique, la faible pollution environnementale et la sécurité opérationnelle élevée.

Mécanisme D'action

Target of Action

The primary target of rac Dehydro-O-desmethyl Venlafaxine-d6 is the serotonin-norepinephrine reuptake system . This compound is an impurity of Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain . This results in enhanced serotonergic and noradrenergic transmission . The effects on dopaminergic neurotransmission vary depending on the dosage .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the brain can affect various biochemical pathways. These neurotransmitters are involved in mood regulation, and their increased availability can help alleviate symptoms of depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .

Result of Action

The molecular and cellular effects of rac Dehydro-O-desmethyl Venlafaxine-d6’s action are likely to be similar to those of Venlafaxine, given their structural similarity. This includes enhanced serotonergic and noradrenergic transmission, which can help alleviate symptoms of various mental health disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rac Dehydro-O-desmethyl Venlafaxine-d6. For instance, stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

Analyse Biochimique

Biochemical Properties

Rac Dehydro-O-desmethyl Venlafaxine-d6 plays a significant role in biochemical reactions due to its structural similarity to Venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin and norepinephrine transporters, where it inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This interaction is crucial for its antidepressant effects. Additionally, rac Dehydro-O-desmethyl Venlafaxine-d6 may interact with cytochrome P450 enzymes, which are involved in its metabolism and biotransformation .

Cellular Effects

Rac Dehydro-O-desmethyl Venlafaxine-d6 influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by modulating the levels of serotonin and norepinephrine, which are critical for neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism, promoting antidepressant effects. In non-neuronal cells, rac Dehydro-O-desmethyl Venlafaxine-d6 may also impact cellular functions through its interactions with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Molecular Mechanism

The molecular mechanism of rac Dehydro-O-desmethyl Venlafaxine-d6 involves its binding interactions with serotonin and norepinephrine transporters. By inhibiting these transporters, it prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This inhibition enhances neurotransmission and contributes to its antidepressant effects. Additionally, rac Dehydro-O-desmethyl Venlafaxine-d6 may inhibit or activate certain cytochrome P450 enzymes, influencing its own metabolism and the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac Dehydro-O-desmethyl Venlafaxine-d6 can change over time Its stability and degradation are crucial factors that influence its long-term effects on cellular function Studies have shown that rac Dehydro-O-desmethyl Venlafaxine-d6 remains stable under specific conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of rac Dehydro-O-desmethyl Venlafaxine-d6 vary with different dosages in animal models. At lower doses, it exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in cardiovascular function or liver enzyme activity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .

Metabolic Pathways

Rac Dehydro-O-desmethyl Venlafaxine-d6 is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze its biotransformation into various metabolites, which may have different biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other drugs or compounds that interact with the same enzymes .

Transport and Distribution

Within cells and tissues, rac Dehydro-O-desmethyl Venlafaxine-d6 is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in certain tissues. The localization and accumulation of rac Dehydro-O-desmethyl Venlafaxine-d6 can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of rac Dehydro-O-desmethyl Venlafaxine-d6 is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cytochrome P450 enzymes in the endoplasmic reticulum can influence its metabolism and the metabolism of other compounds. Understanding the subcellular localization of rac Dehydro-O-desmethyl Venlafaxine-d6 can provide insights into its mechanisms of action and potential therapeutic applications .

Propriétés

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZNCWNSMBGJC-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

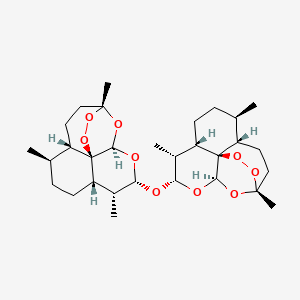

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)